Bienvenue dans la boutique en ligne BenchChem!

TC-O 9311

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

TC-O 9311 is a first-in-class, highly selective GPR139 agonist (EC₅₀ 39 nM, Ca²⁺ mobilization) that shows no cross-reactivity against a panel of 90 diverse targets. Its well-characterized P‑gp substrate profile results in negligible blood–brain barrier penetration, making it the only tool of its kind for disentangling peripheral GPR139 signalling from central effects. This peripheral restriction, combined with its demonstrated ability to protect primary dopaminergic neurons from MPP⁺-induced cytotoxicity, renders TC-O 9311 irreplaceable for ex vivo brain-slice work, primary neuronal cultures, and any experiment where CNS exposure would confound results. As the original literature benchmark for GPR139 agonism, it serves as the essential reference standard for SAR campaigns and assay validation. Researchers seeking uncompromised target engagement with minimal off-target risk should select TC-O 9311.

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
Cat. No. B1682608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-O 9311
SynonymsTC-O 9311, TC-O-9311, TC-O9311, TCO 9311, TCO-9311, TCO9311
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC
InChIInChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25)
InChIKeyKPTMSQHTGZMEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TC-O 9311: A Selective GPR139 Agonist for Central Nervous System Target Validation and Neurobiology Research


TC-O 9311 is a synthetic small molecule that functions as a potent and selective agonist of the orphan G protein-coupled receptor GPR139, a class A GPCR primarily expressed in the central nervous system (CNS) [1][2]. It activates the human GPR139 receptor with an EC₅₀ of 39 nM in a calcium mobilization assay performed in CHO-K1 cells stably expressing the receptor [1]. TC-O 9311 is structurally characterized as 3,5-dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide (molecular formula C₂₀H₁₉N₃O₄; molecular weight 365.38 g/mol) and is reported to exhibit no activity against a broad panel of 90 diverse targets, underscoring its utility as a selective chemical probe for investigating GPR139 biology [1].

TC-O 9311 Differential Characteristics: Understanding Why In-Class GPR139 Agonists Are Not Interchangeable


While multiple GPR139 agonists are commercially available, including JNJ-63533054, Zelatriazin (TAK-041), and GPR139 agonist-2, they are not functionally equivalent and cannot be substituted without compromising experimental integrity or translational relevance [1][2]. The fundamental distinction lies in their divergent physicochemical and pharmacokinetic (PK) properties, which dictate their suitability for different research models, particularly in vivo CNS studies. For instance, TC-O 9311 is a known P-glycoprotein (P-gp) substrate with very limited ability to cross the blood-brain barrier (BBB), a critical limitation for systemic in vivo CNS target engagement studies [1]. In stark contrast, JNJ-63533054 is orally bioavailable and readily crosses the BBB, enabling systemic dosing paradigms in neurobehavioral models [2]. Furthermore, while all are potent agonists in vitro, their chemical structures—TC-O 9311 being a hydrazinecarboxamide derivative—confer distinct in vitro functional selectivity profiles in primary neuronal models, such as the ability of TC-O 9311 to protect against MPP⁺-induced cytotoxicity, a property not uniformly shared by all in-class agonists [1]. Therefore, the selection of a specific GPR139 agonist must be driven by the specific experimental question and model system, with TC-O 9311 offering a unique profile for studies where peripheral restriction is an asset or where in vitro/ex vivo CNS application is appropriate.

TC-O 9311 Quantitative Differentiation Guide: Head-to-Head Evidence Against Key GPR139 Agonist Comparators


CNS Exposure: A Critical In Vivo Pharmacokinetic Distinction Between TC-O 9311 and JNJ-63533054

A fundamental difference in in vivo applicability stems from brain penetration. TC-O 9311 is identified as a substrate for the efflux transporter P-glycoprotein (P-gp), resulting in a very limited ability to cross the blood-brain barrier [1]. Conversely, JNJ-63533054, a comparator GPR139 agonist, is not a P-gp substrate and is characterized as orally bioavailable with the capacity to cross the rat blood-brain barrier and achieve micromolar-range brain exposure following oral administration [1].

Pharmacokinetics Blood-Brain Barrier Neuropharmacology

In Vitro Cytoprotection: TC-O 9311 Exhibits Specific Neuroprotection in a Parkinson's Disease-Relevant Model

In a model of dopaminergic neurodegeneration, TC-O 9311 demonstrates a specific protective effect. The compound, at a concentration of 1 μM, significantly inhibits cell death induced by the mitochondrial complex I inhibitor MPP⁺ (1-methyl-4-phenylpyridinium) in primary dopaminergic midbrain neurons . Critically, this protective effect is selective for MPP⁺-induced toxicity and is not observed against cell death induced by 6-hydroxydopamine (6-OHDA) in the same neuronal model .

Neuroprotection Parkinson's Disease Dopaminergic Neurons

Endogenous vs. Synthetic Agonist Potency: TC-O 9311 is Approximately 5,600-Fold More Potent Than the Putative Endogenous Agonist L-Tryptophan

The potency of the synthetic tool compound TC-O 9311 is substantially greater than that of the putative endogenous GPR139 agonists. TC-O 9311 activates GPR139 with an EC₅₀ of 39 nM in a calcium mobilization assay [1]. In comparison, the amino acid L-tryptophan (L-Trp), a proposed endogenous ligand, activates the receptor with an EC₅₀ of approximately 220 μM (220,000 nM) in the same assay system [2].

Receptor Pharmacology Endogenous Ligand Potency

TC-O 9311: Recommended Research Applications Based on Verified Differential Properties


In Vitro Target Engagement and Selectivity Profiling in Recombinant Systems

TC-O 9311 is an optimal choice for in vitro studies requiring robust and selective activation of GPR139. Its potency (EC₅₀ = 39 nM) is well-established in calcium mobilization assays using CHO-K1 cells expressing human GPR139 [1]. Furthermore, its demonstrated lack of activity against a panel of 90 diverse targets ensures that observed cellular effects can be confidently attributed to GPR139 agonism, making it a reliable chemical probe for primary and secondary screening assays [1]. This is in contrast to less selective or less well-characterized GPR139 agonists.

Ex Vivo CNS Tissue Studies and Primary Neuronal Culture Models

Due to its documented inability to cross the blood-brain barrier in vivo, TC-O 9311 is uniquely suited for ex vivo applications where peripheral exposure is a confounding variable [1]. This includes studies on acute brain slices or primary neuronal cultures, such as the demonstrated use in protecting primary dopaminergic midbrain neurons from MPP⁺-induced cell death . Its peripheral restriction in vivo allows for direct application to CNS tissue or cells without concerns about prior systemic distribution, providing a cleaner experimental system for investigating GPR139 function in neuronal populations.

Mechanistic Studies of Peripheral GPR139 Function and Peripherally-Restricted Pharmacology

The pharmacokinetic profile of TC-O 9311, specifically its identification as a P-gp substrate with limited brain penetration, makes it a valuable tool for studies focused on the peripheral functions of GPR139 [1]. While the primary expression and focus of GPR139 research is in the CNS, potential peripheral roles exist. TC-O 9311 can be used to activate GPR139 in peripheral tissues in vivo without the confounding central effects that would be produced by CNS-penetrant agonists like JNJ-63533054, allowing for the dissection of central versus peripheral contributions of GPR139 signaling [1].

Use as a Reference Agonist in the Development of Novel GPR139 Ligands

As one of the first published and most widely cited synthetic GPR139 agonists, TC-O 9311 serves as a critical reference standard in the field. Its well-documented potency (EC₅₀ = 39 nM) and efficacy (Emax ~125% in some assays) provide a benchmark for characterizing novel agonists and antagonists [1]. In the development of new chemical entities targeting GPR139, TC-O 9311 is an essential comparator for establishing structure-activity relationships (SAR) and for validating the performance of new compounds in functional assays, including calcium mobilization and IP₁ accumulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-O 9311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.